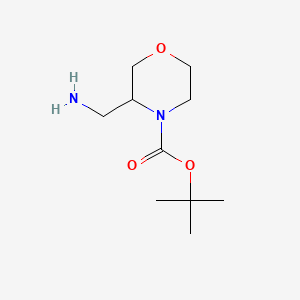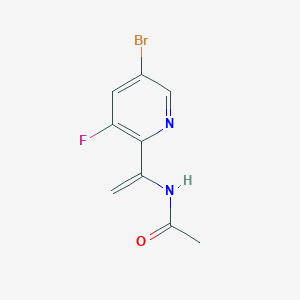![molecular formula C13H11ClF3N B1521934 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine hydrochloride CAS No. 1209254-98-7](/img/structure/B1521934.png)
4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine hydrochloride
Descripción general
Descripción
“4’-(Trifluoromethyl)-[1,1’-biphenyl]-4-amine hydrochloride” is likely a derivative of 4-trifluoromethylbiphenyl . The trifluoromethyl group is a functional group that has the formula -CF3 . The naming of this group is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom .
Molecular Structure Analysis
The molecular structure of “4’-(Trifluoromethyl)-[1,1’-biphenyl]-4-amine hydrochloride” would likely be similar to that of 4-trifluoromethylbiphenyl . The trifluoromethyl group (-CF3) would be attached to one of the carbon atoms in the biphenyl group .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4’-(Trifluoromethyl)-[1,1’-biphenyl]-4-amine hydrochloride” would likely be similar to those of 4-trifluoromethylbiphenyl . The trifluoromethyl group is highly electronegative, which can significantly affect the properties of the compound .
Aplicaciones Científicas De Investigación
Catalysis and Synthesis
One significant application of related compounds is in catalysis, particularly in the palladium-catalyzed amination of aryl chlorides, bromides, and triflates. This process is crucial for creating complex molecules in pharmaceuticals and agrochemicals. For instance, palladium complexes supported by specific ligands have been shown to be efficient catalysts for the catalytic amination of a wide variety of aryl halides and triflates, representing a critical advancement in the synthesis of functionalized organic molecules (Wolfe et al., 2000).
Materials Science
In the field of materials science, compounds related to 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine hydrochloride have been used to develop advanced materials with unique properties. For example, hyperbranched polyimides with wholly aromatic structures have been synthesized for gas separation applications, highlighting the role of specific amines in creating materials with desired thermal and chemical stability (Fang et al., 2000).
Organic Electronics
Furthermore, the compound and its derivatives have found applications in organic electronics. For instance, solution-processible bipolar molecules bearing both hole-transporting triphenylamine and electron-transporting benzimidazole moieties were prepared for highly efficient single-layer organic light-emitting diodes (OLEDs), demonstrating the compound's utility in developing electronic materials (Ge et al., 2008).
Corrosion Inhibition
Another application is in corrosion inhibition, where certain derivatives have shown excellent performance in protecting metals from corrosion in acidic environments. This is crucial for extending the lifespan of metal structures and components in industrial applications (Bentiss et al., 2009).
Nanofiltration Membranes
Innovative sulfonated thin-film composite nanofiltration membranes have been developed using derivatives of the compound for the treatment of dye solutions, showcasing its application in water purification technologies (Liu et al., 2012).
Safety And Hazards
Propiedades
IUPAC Name |
4-[4-(trifluoromethyl)phenyl]aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N.ClH/c14-13(15,16)11-5-1-9(2-6-11)10-3-7-12(17)8-4-10;/h1-8H,17H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNYPKOXUGKZLJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)N)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



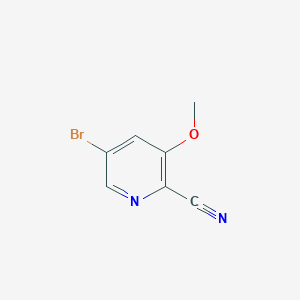
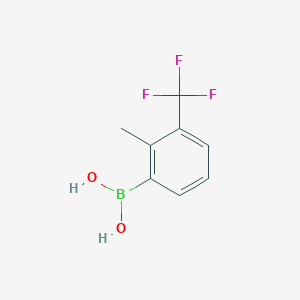
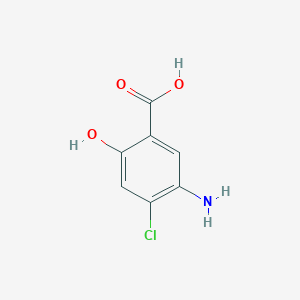
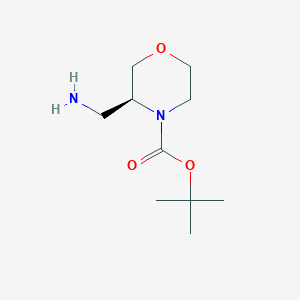


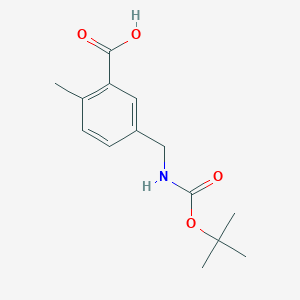

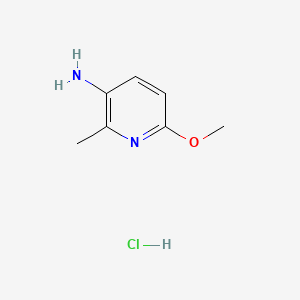
![Ethyl 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylate](/img/structure/B1521866.png)
